4-(3-(2-(tert-Butyl)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-(tert-Butyl)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tert-butyl group, a phenylureido group, and a dimethylpyrimidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-(tert-Butyl)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the tert-butylphenylurea intermediate: This step involves the reaction of tert-butylamine with phenyl isocyanate under controlled conditions to form the tert-butylphenylurea intermediate.
Coupling with dimethylpyrimidine: The intermediate is then reacted with 4,6-dimethylpyrimidine-2-amine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-(tert-Butyl)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(3-(2-(tert-Butyl)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-(2-(tert-Butyl)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(2-(tert-Butyl)phenyl)ureido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
- 4-(3-(2-(tert-Butyl)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonyl chloride
Uniqueness
4-(3-(2-(tert-Butyl)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its tert-butyl group provides steric hindrance, enhancing its stability, while the dimethylpyrimidinyl group contributes to its binding affinity for biological targets.
Properties
Molecular Formula |
C23H27N5O3S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-(2-tert-butylphenyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea |
InChI |
InChI=1S/C23H27N5O3S/c1-15-14-16(2)25-21(24-15)28-32(30,31)18-12-10-17(11-13-18)26-22(29)27-20-9-7-6-8-19(20)23(3,4)5/h6-14H,1-5H3,(H,24,25,28)(H2,26,27,29) |
InChI Key |
WTIJGRPXWBBNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.